(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
CAS No.: 507472-26-6
Cat. No.: VC3723369
Molecular Formula: C24H20N2O6
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 507472-26-6 |
|---|---|
| Molecular Formula | C24H20N2O6 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |
| Standard InChI Key | ODIITDVCGARGIW-JOCHJYFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Properties and Identifiers
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a complex organic compound with precisely defined chemical properties. The compound is registered with CAS number 507472-26-6 and has a molecular formula of C24H20N2O6 . Its molecular weight is 432.4 g/mol, making it a medium-sized molecule in the context of peptide synthesis building blocks . The compound's structure features several key functional groups that determine its chemical behavior and applications.
Table 1: Chemical Identifiers and Basic Properties
Structural Characteristics
The molecule contains several key structural elements that contribute to its functionality in peptide synthesis. The Fmoc group serves as a protecting group for the amino functionality, while the 4-nitrophenyl moiety adds specific reactivity that can be exploited in various biochemical applications. The propanoic acid backbone provides a carboxylic acid functional group essential for peptide bond formation. Most importantly, the stereocenter at the C-3 position has the (R) configuration, which is crucial for its specific applications in stereoselective synthesis .
Chemical Descriptors
For computational chemistry purposes and database indexing, several standardized chemical descriptors are used to identify this compound:
Table 2: Chemical Descriptors
| Descriptor Type | Value |
|---|---|
| InChI | InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |
| InChIKey | ODIITDVCGARGIW-JOCHJYFZSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)N+[O-] |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC4=CC=C(C=C4)N+[O-] |
Applications in Peptide Synthesis
Role as a Protecting Group
The primary application of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group in this compound serves as a crucial protecting group for amino functionalities during the peptide assembly process. This protection strategy is widely employed because the Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, which makes it ideal for solid-phase peptide synthesis protocols. The mild deprotection conditions help preserve the integrity of sensitive peptide bonds and functionalities that might be damaged under more harsh deprotection conditions.
Advantages in Synthetic Protocols
The compound offers several specific advantages in peptide synthesis that contribute to its usefulness:
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The Fmoc group provides orthogonality with other protecting groups that require different deprotection conditions, allowing for selective and sequential deprotection steps in complex peptide synthesis.
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The nitrophenyl group adds functionality that can be exploited for further chemical transformations, such as reduction to an amine or conversion into other functional groups, expanding the range of modifications possible in the final peptide products.
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The specific (R) stereochemistry ensures precise stereochemical outcomes in the resulting peptides, which is crucial for maintaining desired three-dimensional structures and biological activities.
Applications in Automated Synthesis
The compound is particularly valuable in automated peptide synthesizers, where amino acids are stored in solution form. The stability of the Fmoc-protected compounds in solution makes them suitable for this application, allowing for efficient and reliable peptide synthesis operations. This is especially important for large-scale or high-throughput peptide production in research and pharmaceutical settings.
Comparative Analysis with Related Compounds
Structural Analogs
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid belongs to a family of Fmoc-protected amino acid derivatives used in peptide synthesis. Comparing this compound with related structures provides insights into their specific applications and properties:
Table 3: Comparison with Related Compounds
| Compound | CAS Number | Key Structural Difference | Application Focus |
|---|---|---|---|
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid | 507472-26-6 | 4-nitrophenyl group | General peptide synthesis |
| (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid | 517905-93-0 | 2-nitrophenyl group (ortho position) | Peptide synthesis with different steric requirements |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid | Not provided | 3-cyanophenyl instead of 4-nitrophenyl | Alternative functionality for peptide modifications |
The position of the nitro group on the phenyl ring (para position in the 4-nitrophenyl variant versus ortho position in the 2-nitrophenyl variant) significantly affects the compound's reactivity, solubility, and steric properties . These differences can be strategically exploited to achieve specific outcomes in peptide synthesis.
Alternative N-Terminal Protecting Groups
When comparing the Fmoc-based protection strategy with alternative approaches, research has shown that the 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group represents an alternative to Fmoc for N-α protection in solid-phase peptide synthesis. Both protection strategies have their specific advantages depending on the synthesis requirements. The Nsc group may be particularly suitable for the incorporation of residues prone to racemization such as Cys and His, whereas the Fmoc group in compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid offers reliable protection under standard conditions .
| Desired Concentration | Amount for 1 mL Solution | Amount for 10 mL Solution |
|---|---|---|
| 1 mM | 0.432 mg | 4.324 mg |
| 5 mM | 2.162 mg | 21.62 mg |
| 10 mM | 4.324 mg | 43.24 mg |
When preparing solutions, it is recommended to select the appropriate solvent based on the solubility properties of the compound and the requirements of the intended application .
Solubility Considerations
The solubility of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid varies depending on the solvent system. For peptide synthesis applications, it is typically dissolved in solvents compatible with the synthesis protocol, such as DMF (dimethylformamide), NMP (N-methylpyrrolidone), or DMSO (dimethyl sulfoxide). When preparing solutions for biological assays, additional considerations regarding solvent compatibility with the biological system are necessary .
Research Applications and Significance
Current Research Directions
Current research involving (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid primarily focuses on its applications in peptide synthesis and as a building block for creating novel bioactive compounds. The presence of the nitro group offers opportunities for further chemical transformations, expanding its utility in chemical and pharmaceutical research.
Advantages in Convergent Synthesis
One significant advantage of Fmoc-protected compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is their application in convergent solid-phase peptide synthesis strategies. This approach allows for the assembly of complex peptides by connecting smaller, protected peptide fragments, which can significantly improve the efficiency and yield of peptide synthesis, especially for longer or challenging sequences .
Analytical Considerations
Spectroscopic Properties
The structural features of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid give it distinctive spectroscopic properties that are useful for monitoring reactions and confirming compound identity. The fluorene structure of the Fmoc group absorbs UV light, allowing for spectrophotometric detection during synthesis and purification processes. Additionally, the nitrophenyl group contributes to the compound's UV-visible absorption profile, providing another handle for analytical detection.
Chromatographic Behavior
In chromatographic systems commonly used for peptide analysis and purification, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid typically exhibits retention behavior consistent with its moderately hydrophobic nature. The presence of both the Fmoc group and the nitrophenyl moiety contributes to its retention on reverse-phase columns, while the carboxylic acid group can influence its behavior in ion-exchange chromatography systems.
Mass Spectrometric Analysis
Mass spectrometric analysis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid yields characteristic fragmentation patterns that can be used for compound identification and structural confirmation. The molecular ion peak at m/z 432.4, corresponding to the molecular weight, along with fragment ions resulting from the loss of the Fmoc group or other structural components, provides a signature pattern for this compound in mass spectrometric analyses.
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